molecular formula C9H13N5O2 B2891568 8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 868143-58-2

8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2891568
CAS No.: 868143-58-2
M. Wt: 223.236
InChI Key: CWJCOKQJFKRSLQ-UHFFFAOYSA-N
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Description

8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C9H13N5O2 and its molecular weight is 223.236. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Cell Imaging

One application of derivatives related to "8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione" involves the development of fluorescent probes. For instance, derivatives with aggregation-induced emission characteristics have been synthesized for use in cell imaging. These compounds exhibit stimulus-responsive fluorescent properties in solid states, useful for piezochromism, acidochromism, and solvent-induced emission changes. These properties allow for the fabrication of biocompatible fluorescent nanoparticles for cell imaging, specifically demonstrated with MCF-7 cell imaging (Lei et al., 2016).

Antimicrobial Activities

Another research direction is the exploration of antimicrobial activities. Novel derivatives carrying the biologically active sulfonamide moiety have been synthesized, showing promising antibacterial and antifungal activities. These compounds, derived from structural modifications of "this compound," have displayed higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi. This demonstrates their potential as lead compounds for developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Structure and Reactivity Studies

Research has also focused on understanding the molecular structure and reactivity of compounds related to "this compound." Studies have detailed the synthesis and reactivity of organochalcogen compounds derived from this chemical structure. These works contribute to a deeper understanding of intramolecular coordination, which is crucial for designing molecules with specific electronic and structural properties for various applications, including catalysis and materials science (Panda et al., 1999).

Properties

IUPAC Name

8-[(dimethylamino)methyl]-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-13(2)4-5-10-6-7(11-5)14(3)9(16)12-8(6)15/h4H2,1-3H3,(H,10,11)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJCOKQJFKRSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.